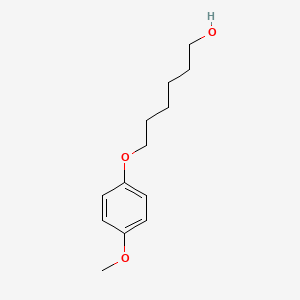
4-Bromobenzaldehyde tosylhydrazone
Overview
Description
4-Bromobenzaldehyde tosylhydrazone is a chemical compound with the molecular formula C₁₄H₁₃BrN₂O₂S and a molecular weight of 353.24 g/mol . It is a derivative of 4-bromobenzaldehyde and tosylhydrazone, and it has garnered significant interest in various fields of research, including chemistry, biology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-bromobenzaldehyde tosylhydrazone typically involves the reaction of 4-bromobenzaldehyde with tosylhydrazine. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The product is then purified through recrystallization .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, solvent usage, and purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 4-Bromobenzaldehyde tosylhydrazone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or acids.
Reduction: Reduction reactions can convert it into corresponding alcohols or amines.
Substitution: It participates in nucleophilic substitution reactions, where the tosyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alcohols are used in substitution reactions.
Major Products Formed: The major products formed from these reactions include various substituted benzaldehydes, alcohols, amines, and other derivatives depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-Bromobenzaldehyde tosylhydrazone has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-bromobenzaldehyde tosylhydrazone involves its reactivity with various functional groups. The compound’s electrophilic carbonyl carbon and the nucleophilic nitrogen in the tosylhydrazone moiety facilitate diverse chemical transformations. These reactions often involve the formation of intermediates that can undergo further modifications, leading to the desired products .
Comparison with Similar Compounds
4-Bromobenzaldehyde: A precursor to 4-bromobenzaldehyde tosylhydrazone, used in similar synthetic applications.
Tosylhydrazone Derivatives: Other tosylhydrazone compounds exhibit similar reactivity and are used in various organic synthesis reactions.
Uniqueness: this compound is unique due to the presence of both the bromine atom and the tosylhydrazone group, which confer distinct reactivity and versatility in chemical transformations. This makes it a valuable compound in the synthesis of complex molecules and intermediates .
Properties
IUPAC Name |
N-[(E)-(4-bromophenyl)methylideneamino]-4-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrN2O2S/c1-11-2-8-14(9-3-11)20(18,19)17-16-10-12-4-6-13(15)7-5-12/h2-10,17H,1H3/b16-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPJBUIWCUYKVNL-MHWRWJLKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


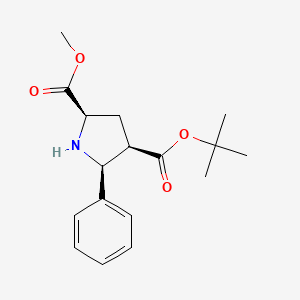

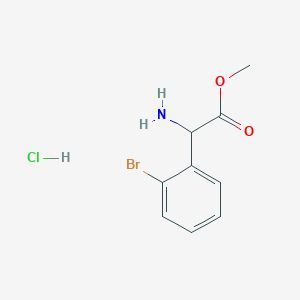
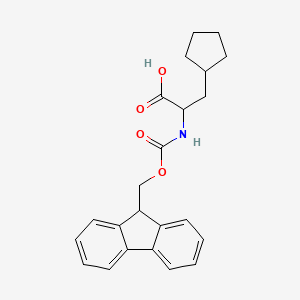
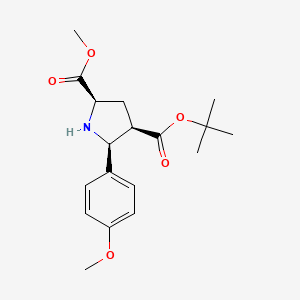
![2-(1-Phenylethyl)-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid](/img/structure/B3091846.png)
![2-(Tert-butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B3091852.png)
![methyl (4Z)-1-thiophen-2-ylsulfonyl-4-[[3-(trifluoromethyl)phenyl]methoxyimino]pyrrolidine-2-carboxylate](/img/structure/B3091856.png)
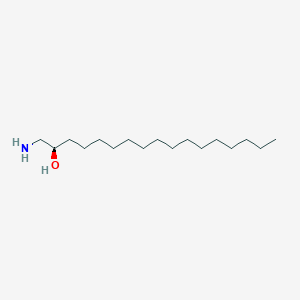
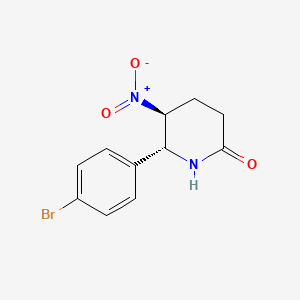
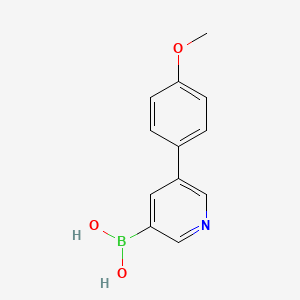

![2-[Methyl(2,2,2-trichloroacetyl)amino]acetic acid](/img/structure/B3091908.png)
